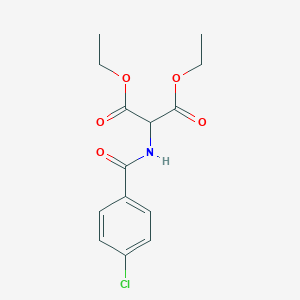

Diethyl 2-(4-chlorobenzamido)malonate

Übersicht

Beschreibung

Diethyl 2-(4-chlorobenzamido)malonate is a malonate derivative where the central carbon of the malonate ester is substituted with a 4-chlorobenzamido group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals like ribamipide . Its synthesis involves the acylation of diethyl aminomalonate hydrochloride with 4-chlorobenzoyl chloride, followed by alkylation reactions to introduce additional functional groups. The presence of the 4-chlorobenzamido moiety enhances its reactivity in nucleophilic substitutions and cyclization reactions, making it valuable for constructing heterocyclic frameworks such as quinolones and chromenones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl 2-(4-chlorobenzamido)malonate can be synthesized through the reaction of diethyl malonate with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.

Hydrolysis Products: The hydrolysis of this compound yields 4-chlorobenzamide and malonic acid.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(4-chlorobenzamido)malonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl 2-(4-chlorobenzamido)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s carbonyl groups are highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

- Substituent Reactivity : Electron-withdrawing groups (e.g., 4-chloro, perfluorophenyl) enhance electrophilicity, facilitating cyclization and nucleophilic attacks . Ethoxymethylene groups promote cyclocondensation in Gould-Jacobs reactions .

- Yield Variations : Fluorinated analogs (e.g., 4-fluorobenzamido) exhibit lower yields compared to chlorinated derivatives, likely due to steric or electronic effects .

Physicochemical Properties

- Melting Points: Diethyl 2-(4-chlorobenzamido)malonate: Not explicitly reported, but intermediates in its synthesis (e.g., 4-(bromomethyl)quinolin-2(1H)-one) have m.p. 155–156°C . Diethyl 2-(4-fluorobenzamido)malonate: m.p. 68–70°C . Diethyl 2-(ethoxymethylene)malonate: Liquid at room temperature; used in reflux conditions .

Crystal Packing : Derivatives like dimethyl 2-(4-methylbenzylidene)malonate exhibit intermolecular C–H···O interactions, stabilizing the lattice . Chlorinated analogs may display similar trends, influencing solubility and stability.

Biologische Aktivität

Diethyl 2-(4-chlorobenzamido)malonate, with the molecular formula C₁₄H₁₆ClNO₅ and a molecular weight of approximately 313.73 g/mol, is a compound that has garnered interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a malonate backbone with a 4-chlorobenzamide substituent. The presence of the chlorobenzamide moiety is significant for its enhanced reactivity and biological activity compared to simpler malonate derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClNO₅ |

| Molecular Weight | 313.73 g/mol |

| Boiling Point | 458.6 ± 45.0 °C (predicted) |

| Density | 1.264 ± 0.06 g/cm³ (predicted) |

| CAS Number | 81918-01-6 |

While this compound has not been extensively studied for a specific biological mechanism, preliminary data suggest potential interactions with biological macromolecules such as proteins and nucleic acids. These interactions may be crucial for understanding its therapeutic effects.

- Enzyme Inhibition : Initial studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact enzymes remain unidentified .

- Cellular Interactions : Interaction studies have shown that it may affect cellular processes by modulating enzyme activity, which could lead to various therapeutic applications .

Case Studies

- Antitumor Activity : A study highlighted the synthesis of derivatives from this compound that exhibited promising antitumor activity in vitro. The derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of compounds derived from this compound. These derivatives were found to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Malonate | C₆H₁₀O₄ | Simple diester without amide functionality |

| Diethyl 2-(4-bromobenzamido)malonate | C₁₄H₁₆BrNO₅ | Contains a bromine substituent instead of chlorine |

| Diethyl 2-(3-nitrobenzamido)malonate | C₁₄H₁₆N₂O₅ | Contains a nitro group instead of chlorine |

The chlorobenzamide moiety in this compound distinguishes it from these compounds, contributing to its enhanced biological activity and potential therapeutic applications .

Q & A

Q. Basic: What are the standard synthetic protocols for preparing Diethyl 2-(4-chlorobenzamido)malonate?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting diethyl malonate with 4-chlorobenzoyl chloride under basic conditions (e.g., using NaH or Et₃N) to form the malonamide derivative. For example, in analogous syntheses, bromobenzyl-substituted malonates are prepared by alkylation of diethyl malonate with bromobenzyl halides in the presence of a base . Characterization is achieved via NMR (to confirm substitution patterns) and mass spectrometry .

Q. Basic: How does the reactivity of this compound compare to unsubstituted diethyl malonate in Claisen condensation?

Methodological Answer:

The 4-chlorobenzamido group introduces steric hindrance and electronic effects, altering the enolate formation kinetics. Unlike unsubstituted diethyl malonate, the bulky substituent may slow enolate generation, requiring stronger bases (e.g., LDA instead of EtONa). Additionally, the electron-withdrawing chloro group stabilizes the enolate, potentially enhancing nucleophilicity at the α-carbon. Researchers should optimize reaction conditions (temperature, base strength) to balance these effects .

Q. Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

Column chromatography (silica gel, hexane/EtOAc gradient) is standard for removing unreacted starting materials and byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR to confirm the absence of residual solvents or impurities .

Q. Advanced: How can stereochemical outcomes be controlled during alkylation or arylation of this compound?

Methodological Answer:

Stereocontrol requires chiral auxiliaries or asymmetric catalysis. For example, using Evans’ oxazolidinones or enantioselective phase-transfer catalysts (e.g., cinchona alkaloids) during alkylation can induce axial or central chirality. In Buchwald-Hartwig couplings, chiral ligands like BINAP or Josiphos facilitate enantioselective C–N bond formation, as demonstrated in analogous malonamide syntheses . X-ray crystallography is critical for confirming stereochemistry post-synthesis .

Q. Advanced: What are the challenges in hydrolyzing this compound to its corresponding malonic acid?

Methodological Answer:

Hydrolysis under basic (NaOH/EtOH) or acidic (HBr/AcOH) conditions may lead to decarboxylation or decomposition due to the electron-withdrawing 4-chlorobenzamido group. Evidence from fluorinated analogs shows that harsh conditions often yield acetic acid derivatives instead of malonic acids . To mitigate this, mild enzymatic methods (e.g., using esterases) or stepwise deprotection (TFA for tert-butyl esters) are preferred for sensitive substrates .

Q. Advanced: How does this compound interact with biological systems, particularly enzymes?

Methodological Answer:

The compound may act as a malonyl-CoA mimic, inhibiting fatty acid biosynthesis. In neurotoxicity studies, malonate derivatives disrupt mitochondrial succinate dehydrogenase, inducing oxidative stress. Researchers can evaluate enzyme inhibition via kinetic assays (measuring IC₅₀) or monitor metabolic flux using ¹³C-labeled substrates in cell cultures .

Q. Advanced: What advanced analytical techniques are used to study the stability of this compound under varying conditions?

Methodological Answer:

Accelerated stability studies employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Solution stability is monitored via LC-MS under acidic/basic/oxidative conditions (e.g., H₂O₂ exposure). Solid-state NMR and X-ray diffraction identify polymorphic transitions that may affect shelf life .

Q. Advanced: How can this compound serve as a precursor in drug design?

Methodological Answer:

The malonate core enables modular derivatization for structure-activity relationship (SAR) studies. For instance, coupling with heterocyclic amines via Pd-catalyzed cross-coupling yields potential kinase inhibitors. In agrochemical research, the chloro group enhances lipophilicity, aiding penetration into plant or pest systems. Computational docking (e.g., AutoDock Vina) predicts target binding, guiding synthetic priorities .

Q. Advanced: How can researchers resolve contradictions in reported data on malonate derivatives’ metabolic effects?

Methodological Answer:

Discrepancies often arise from model-specific variables (e.g., cell type, species). A systematic approach includes:

Replicating experiments under identical conditions (dose, exposure time).

Using isotopic tracing (e.g., ¹³C-malonate) to track metabolic pathways.

Cross-validating results with genetic knockouts (e.g., SDH-deficient models) .

Eigenschaften

IUPAC Name |

diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKBMOLVXVIHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543274 | |

| Record name | Diethyl (4-chlorobenzamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81918-01-6 | |

| Record name | Diethyl (4-chlorobenzamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.